Triethoxy(3,3,3-trifluoropropyl)silane

Vue d'ensemble

Description

Triethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound used as a reagent to synthesize various organosilicon compounds . It is commonly used in the synthesis of a variety of silsesquioxane-based polymers .

Synthesis Analysis

This compound is commonly used in the synthesis of a variety of silsesquioxane-based polymers . It is a precursor in the synthesis of macroporous gels for separation of oil and water, and can also be used in the synthesis of hydrophobic silica aerogel for the removal of uranium from aqueous solutions .Molecular Structure Analysis

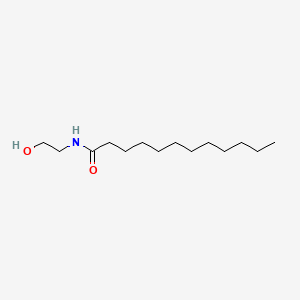

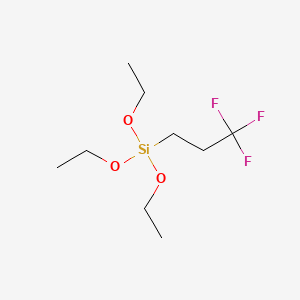

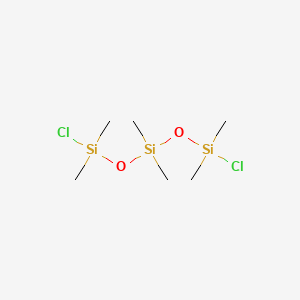

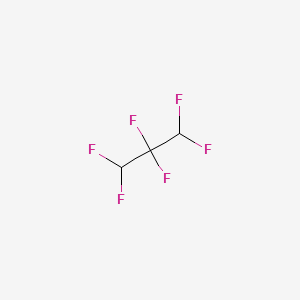

The molecular formula of Triethoxy(3,3,3-trifluoropropyl)silane is C9H19F3O3Si . The molecular weight is 260.33 . The structure of this compound includes a silicon atom bonded to three ethoxy groups and a 3,3,3-trifluoropropyl group .Chemical Reactions Analysis

Triethoxy(3,3,3-trifluoropropyl)silane is highly reactive towards hydroxyl groups (-OH) present on surfaces such as glass, metal, ceramics, and polymers . It reacts with the hydroxyl groups to form a covalent bond, resulting in a strong chemical bond between the surface and the silane molecule .Physical And Chemical Properties Analysis

Triethoxy(3,3,3-trifluoropropyl)silane is a liquid with a refractive index of 1.355 . It has a boiling point of 144 °C and a density of 1.142 g/mL at 20 °C .Applications De Recherche Scientifique

Manufacturing of Defoaming Agents

Triethoxy(3,3,3-trifluoropropyl)silane is used in the manufacture of defoaming agents . Defoaming agents are substances that reduce and hinder the formation of foam in industrial process liquids. They are commonly used in a variety of industrial processes, including those in the food, detergent, and pharmaceutical industries.

Production of Releasing Agents

This compound is also used in the production of releasing agents . Releasing agents are substances used to prevent other materials from bonding to surfaces. They can provide a solution in processes involving mold release, die-cast release, plastic release, adhesive release, and tire and web release.

Creation of Fluoro Silicone Resin and Coating

Triethoxy(3,3,3-trifluoropropyl)silane is used in the creation of fluoro silicone resin and coating . These resins and coatings are known for their excellent heat resistance and weatherability, making them suitable for protective coatings in various industries.

Coupling Agent for Epoxy Resin

The compound serves as a coupling agent for epoxy resin . As a coupling agent, it can improve the adhesion between different materials, especially in the case of mineral-filled composites, thereby enhancing the mechanical and electrical properties of these materials.

Synthesis of Silsesquioxane Based Polymers

Triethoxy(3,3,3-trifluoropropyl)silane is commonly used in the synthesis of a variety of silsesquioxane based polymers . These polymers have unique properties such as high thermal stability, low dielectric constant, and excellent mechanical properties, making them suitable for various applications including microelectronics and nanotechnology.

Precursor in the Synthesis of Macroporous Gels

This compound acts as a precursor in the synthesis of macroporous gels for separation of oil and water . These gels have potential applications in environmental protection and resource recovery.

Synthesis of Hydrophobic Silica Aerogel

Triethoxy(3,3,3-trifluoropropyl)silane can also be used in the synthesis of hydrophobic silica aerogel . These aerogels have a wide range of applications, including thermal insulation, environmental cleanup, and drug delivery systems.

Surface Modification and Organic Synthesis

Due to its unique properties, Triethoxy(3,3,3-trifluoropropyl)silane offers diverse applications in surface modification, nanotechnology, and organic synthesis. It can be used to modify the surface properties of various materials, enabling the development of materials with tailored properties for specific applications.

Mécanisme D'action

Target of Action

Triethoxy(3,3,3-trifluoropropyl)silane, also known as Silane, triethoxy(trifluoropropyl)-, is an organosilicon compound . It is primarily used as a reagent in the synthesis of various organosilicon compounds . The primary targets of this compound are the molecules and structures that it interacts with during the synthesis of these organosilicon compounds.

Mode of Action

The compound acts by undergoing reactions with other molecules during the synthesis of organosilicon compounds . In alkaline conditions, the ether bond in the compound can easily break, resulting in silanol, which can then undergo intermolecular coupling to form large molecular polymers .

Biochemical Pathways

The compound affects the synthesis pathways of organosilicon compounds . The silanol produced from the compound can undergo intermolecular coupling to form large molecular polymers . Additionally, the silicon unit in the structure can become an organofluorosilicate, which has unique reactivity in coupling reactions and radical reactions .

Result of Action

The result of the compound’s action is the formation of organosilicon compounds, including large molecular polymers and organofluorosilicates . These compounds have various applications, including the synthesis of macroporous gels for oil-water separation and hydrophobic silica aerogel for uranium removal from aqueous solutions .

Action Environment

The action of Triethoxy(3,3,3-trifluoropropyl)silane is influenced by environmental factors such as temperature and pH. For instance, the compound is sensitive to moisture and should be stored in a dry environment . Its reactions, such as the breaking of the ether bond, occur more readily in alkaline conditions .

Safety and Hazards

Propriétés

IUPAC Name |

triethoxy(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19F3O3Si/c1-4-13-16(14-5-2,15-6-3)8-7-9(10,11)12/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGWXNBXAXOQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(F)(F)F)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19F3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50529579 | |

| Record name | Triethoxy(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

681-97-0, 86876-45-1 | |

| Record name | (3,3,3-Trifluoropropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxy(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/no-structure.png)

![2-Propanol, 1-[(2-aminoethyl)amino]-](/img/structure/B3428446.png)